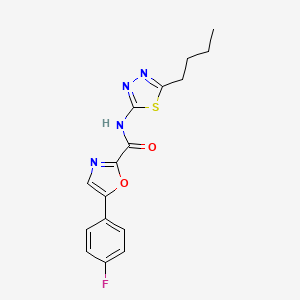
N-(5-butyl-1,3,4-thiadiazol-2-yl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(5-butyl-1,3,4-thiadiazol-2-yl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide” is a synthetic organic compound that belongs to the class of thiadiazole and oxazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-butyl-1,3,4-thiadiazol-2-yl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide” typically involves multi-step reactions starting from readily available precursors. The general synthetic route may include:
Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving thiosemicarbazide and appropriate carboxylic acids or their derivatives.
Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving α-haloketones and amides.
Coupling of the Rings: The thiadiazole and oxazole rings can be coupled through amide bond formation using reagents such as carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
“N-(5-butyl-1,3,4-thiadiazol-2-yl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, “N-(5-butyl-1,3,4-thiadiazol-2-yl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may exhibit various biological activities such as antimicrobial, antifungal, or anticancer properties. It can be used in the development of new pharmaceuticals or as a tool for studying biological processes.
Medicine
In medicine, “this compound” may be investigated for its potential therapeutic effects. This includes its use as a lead compound for drug development or as a diagnostic agent.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as polymers, coatings, or sensors. Its unique chemical structure allows for the design of materials with tailored functionalities.
Mécanisme D'action
The mechanism of action of “N-(5-butyl-1,3,4-thiadiazol-2-yl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-butyl-1,3,4-thiadiazol-2-yl)-5-phenyl-oxazole-2-carboxamide
- N-(5-butyl-1,3,4-thiadiazol-2-yl)-5-(4-chlorophenyl)oxazole-2-carboxamide
- N-(5-butyl-1,3,4-thiadiazol-2-yl)-5-(4-methylphenyl)oxazole-2-carboxamide
Uniqueness
“N-(5-butyl-1,3,4-thiadiazol-2-yl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide” is unique due to the presence of the fluorophenyl group, which can impart specific electronic and steric properties. This can influence its reactivity, biological activity, and overall performance in various applications.
Propriétés
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2S/c1-2-3-4-13-20-21-16(24-13)19-14(22)15-18-9-12(23-15)10-5-7-11(17)8-6-10/h5-9H,2-4H2,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKWSRPFRXTTLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B2910637.png)
![2-bromo-N-[(2Z)-6-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2910638.png)
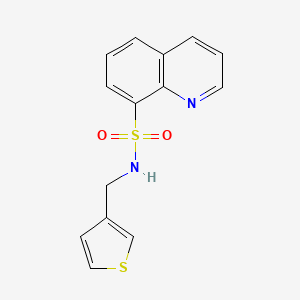
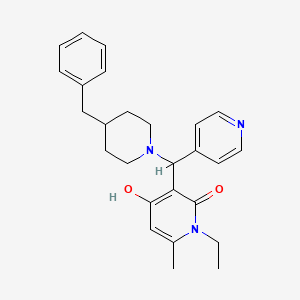
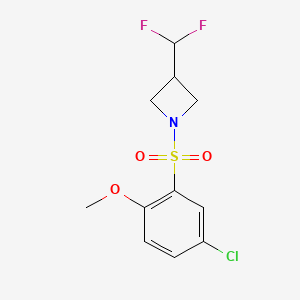
![6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/new.no-structure.jpg)
![N-[(2-chlorophenyl)methyl]-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2910648.png)
![8-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)quinoline](/img/structure/B2910650.png)
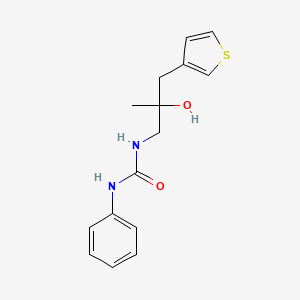
![7-Chloro-2-iodo-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B2910653.png)
![1-(4-methoxyphenyl)-N-{4-[4-(4-methylphenyl)piperazine-1-carbonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B2910654.png)
![N-(4-nitrobenzo[d]thiazol-5-yl)acetamide](/img/structure/B2910655.png)
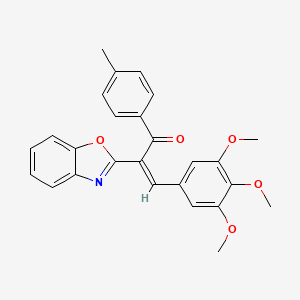
![2-(1H-1,3-benzodiazol-1-yl)-1-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2910660.png)
